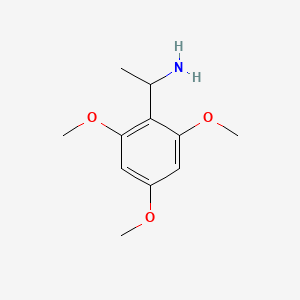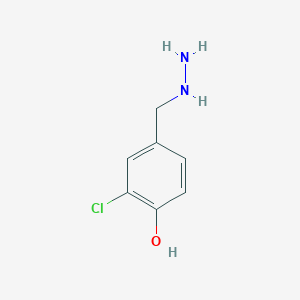![molecular formula C7H13NO2 B15323548 (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxa-6-azabicyclo[321]octan-1-yl)methanol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and other advanced techniques to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol include other nitrogen-containing heterocycles such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom.
8-Azabicyclo[3.2.1]octane: This compound is structurally related and is found in tropane alkaloids.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure that includes both nitrogen and oxygen atoms. This unique arrangement provides distinct chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H13NO2/c9-5-7-3-6(8-4-7)1-2-10-7/h6,8-9H,1-5H2 |
Clé InChI |
XLUNVWNKIUMJRX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC1NC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
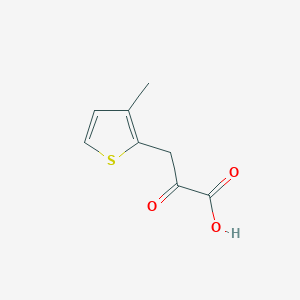

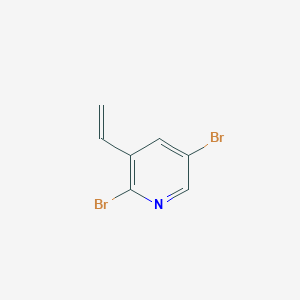
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)

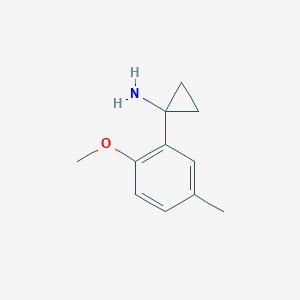
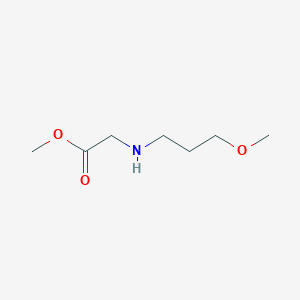
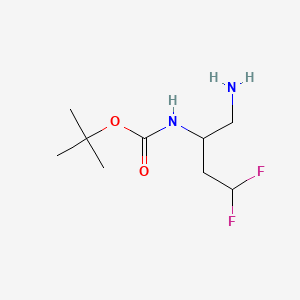
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)


